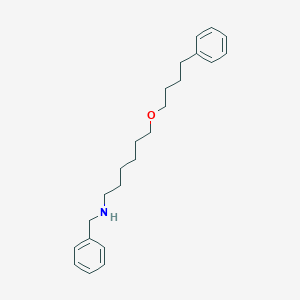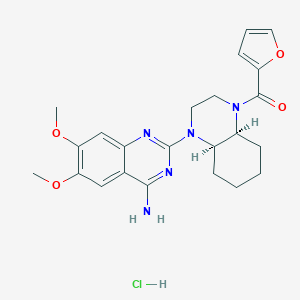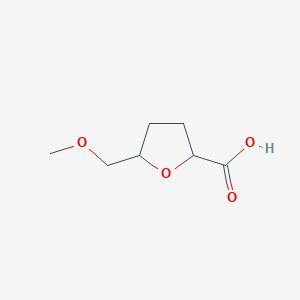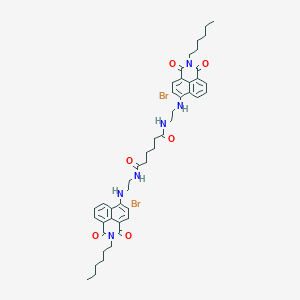
1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione, also known as HNB-TAZTO, is a novel organic compound that has gained significant interest in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione is based on its ability to chelate metal ions. The compound contains two naphthalimide moieties that act as metal ion binding sites, while the tetraaza macrocycle provides a rigid framework for the binding process. Upon binding to metal ions, 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione undergoes a conformational change that leads to enhanced fluorescence emission.
生化学的および生理学的効果
1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione has been shown to exhibit low toxicity and good biocompatibility, making it suitable for biological applications. The compound has been used for the detection of metal ions in biological samples such as blood serum and urine. In addition, 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione has also been used for the imaging of cancer cells, as it exhibits preferential accumulation in cancer cells due to their high metal ion content.
実験室実験の利点と制限
One of the main advantages of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione is its high selectivity and sensitivity for metal ion detection. The compound can detect metal ions at low concentrations, making it suitable for a wide range of applications. However, the compound also has some limitations, such as its susceptibility to photobleaching and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research and development of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione. One potential direction is the optimization of the compound for specific metal ion detection applications, such as the detection of heavy metals in environmental samples. Another direction is the development of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione-based probes for the imaging of metal ion distribution in biological systems. Furthermore, the synthesis of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione derivatives with improved solubility and photostability could lead to the development of more robust metal ion sensors.
合成法
The synthesis of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione involves the reaction of 1,4,11,14-tetraazatetradecane-5,10-dione with 3-bromo-1,8-naphthalic anhydride in the presence of hexylamine. The resulting product is then subjected to further reaction with 3-aminobenzoic acid to produce the final compound. The synthesis method has been optimized to yield high purity and yield of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione.
科学的研究の応用
1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of fluorescence sensing. 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione exhibits strong fluorescence emission in the presence of metal ions such as copper and iron, making it an ideal candidate for metal ion detection in biological and environmental samples.
特性
CAS番号 |
149849-59-2 |
|---|---|
製品名 |
1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione |
分子式 |
C46H54Br2N6O6 |
分子量 |
946.8 g/mol |
IUPAC名 |
N,N'-bis[2-[(5-bromo-2-hexyl-1,3-dioxobenzo[de]isoquinolin-6-yl)amino]ethyl]hexanediamide |
InChI |
InChI=1S/C46H54Br2N6O6/c1-3-5-7-11-25-53-43(57)31-17-13-15-29-39(31)33(45(53)59)27-35(47)41(29)51-23-21-49-37(55)19-9-10-20-38(56)50-22-24-52-42-30-16-14-18-32-40(30)34(28-36(42)48)46(60)54(44(32)58)26-12-8-6-4-2/h13-18,27-28,51-52H,3-12,19-26H2,1-2H3,(H,49,55)(H,50,56) |
InChIキー |
FOGIIIMUPZUOMG-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3NCCNC(=O)CCCCC(=O)NCCNC4=C(C=C5C6=C4C=CC=C6C(=O)N(C5=O)CCCCCC)Br)Br)C1=O |
正規SMILES |
CCCCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3NCCNC(=O)CCCCC(=O)NCCNC4=C(C=C5C6=C4C=CC=C6C(=O)N(C5=O)CCCCCC)Br)Br)C1=O |
その他のCAS番号 |
149849-59-2 |
同義語 |
1,14-bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione diED66B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B114988.png)
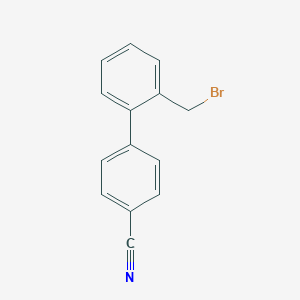
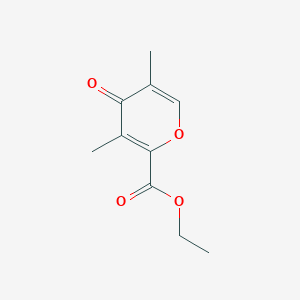
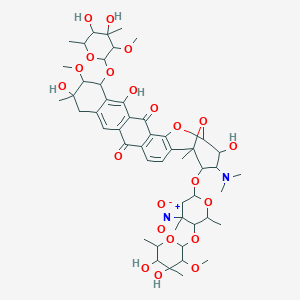
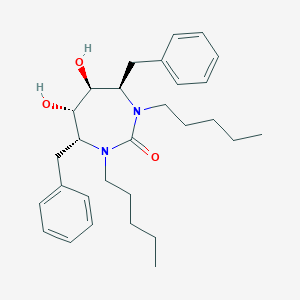
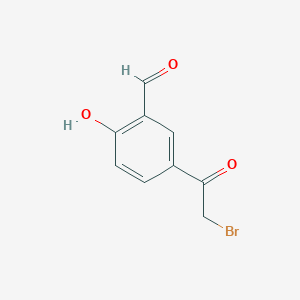

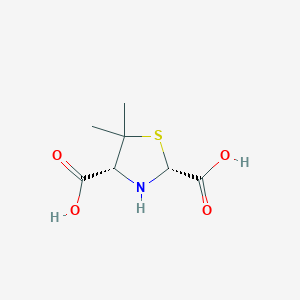
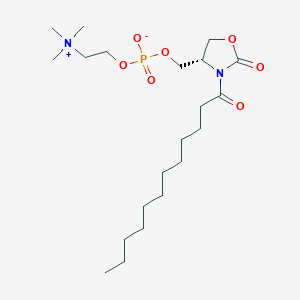
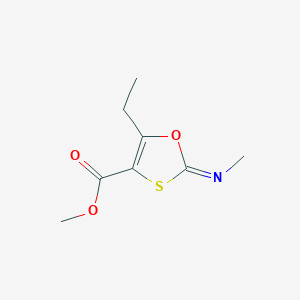
![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)
